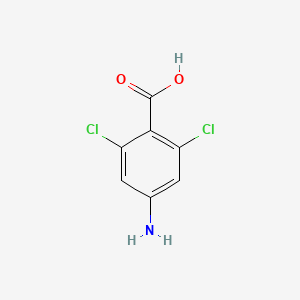

2,3,6-Trichloro-5-(chloromethyl)pyridine

Overview

Description

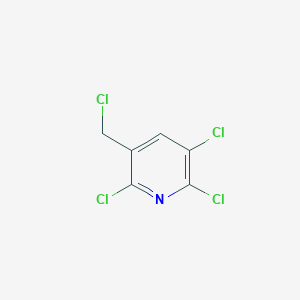

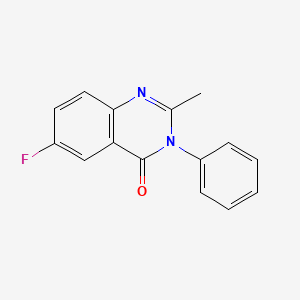

2,3,6-Trichloro-5-(chloromethyl)pyridine is a chemical compound with the CAS Number: 52465-59-5 . It has a molecular weight of 230.91 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid, semi-solid, or liquid in its physical form .

Synthesis Analysis

The compound can be synthesized from 2-chloro-5-chloromethyl pyridine (CCMP) through two-steps chloridization using chlorine as a chlorinating agent . The process involves chloridizing 2-chloro-5-chloromethyl pyridine for 8 hours at reflux conditions in the presence of ultraviolet light .Molecular Structure Analysis

The IUPAC name of the compound is this compound . The InChI code is 1S/C6H3Cl4N/c7-2-3-1-4(8)6(10)11-5(3)9/h1H,2H2 and the InChI key is DGRWKOIUYLWSEV-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound is reported to undergo nucleophilic displacement reaction in ionic liquid to afford the corresponding 2-aryloxylpropionate .Physical and Chemical Properties Analysis

The compound has a molecular weight of 230.91 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid, semi-solid, or liquid in its physical form .Scientific Research Applications

Synthesis and Structural Analysis

2,3,6-Trichloro-5-(chloromethyl)pyridine is a key component in the synthesis of various biologically active compounds and derivatives. For example, the solvent-free synthesis of 2,4,6-triarylpyridine derivatives is significant due to their broad spectrum of biological and pharmaceutical properties, such as anticonvulsant, anesthetic, antimalarial, and vasodilator characteristics. The structural analogs of triarylpyridine have been recommended for photodynamic cell-specific cancer therapy (Maleki, 2015). Additionally, the synthesis of 3,5,6-Trichloro-2-pyridinol, an important intermediate of chlorpyrifos, highlights the compound's relevance in the creation of significant agricultural chemicals (Wang Gong-ying, 2005).

Chemical Reactions and Interactions

The compound's reactivity has been explored in various contexts. For instance, the polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, involving a form of pyridine, was studied to understand the synthesis of pyrrolidines, which have significant medical and industrial applications (Magdalena Żmigrodzka et al., 2022). The study of 5-trifluoromethyl-pyridine-2-thione's behavior toward molecular iodine is another example of exploring the chemical interactions of pyridine derivatives (M. S. Chernov'yants et al., 2011).

Catalysis and Chemical Synthesis

The compound is also integral in the preparation and catalysis of various chemical reactions. For instance, the study on the preparation of 2-Chloro-6-(trichloromethyl)pyridine showcases its use in optimizing reaction conditions for efficient production (Huang Xiao-shan, 2009). The role of pyridine derivatives in the synthesis of functionalized pyridines through substitution reactions also underlines their versatility in chemical synthesis (A. Schmidt et al., 2006).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314, which means it causes severe skin burns and eye damage . The precautionary statements include P501, P260, P264, P280, P303+P361+P353, P301+P330+P331, P363, P304+P340+P310, P305+P351+P338+P310, and P405 .

Properties

IUPAC Name |

2,3,6-trichloro-5-(chloromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4N/c7-2-3-1-4(8)6(10)11-5(3)9/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRWKOIUYLWSEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine](/img/structure/B3178324.png)